molecular formula C20H23BrN2O2 B247787 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247787
M. Wt: 403.3 g/mol
InChI Key: FPJMBTNEQHAYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses such as HIV-1.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-viral properties. It may also be used as a drug delivery system. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. These include further studies on its mechanism of action, toxicity, and potential use as a drug delivery system. It may also be studied for its potential applications in the treatment of other diseases such as autoimmune disorders and neurological disorders.

Synthesis Methods

The synthesis of 1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(2-bromobenzyl)piperazine with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a drug delivery system.

properties

Product Name

1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O2/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21/h2-9H,10-15H2,1H3

InChI Key

FPJMBTNEQHAYQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.